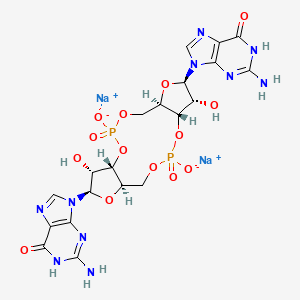
Cyclic-di-GMP (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclic diguanylate monophosphate can be synthesized using chemical methods, but the most efficient method is through enzymatic synthesis using diguanylate cyclases. These enzymes catalyze the cyclization of two guanosine triphosphate molecules to form c-Di-GMP. The reaction conditions typically involve the use of a thermophilic diguanylate cyclase to ensure high yield and stability .
Industrial Production Methods
Industrial production of Cyclic-di-GMP (disodium) involves the use of biocatalysts to produce the compound in large quantities. The process includes the expression of diguanylate cyclase in a suitable host organism, followed by purification and crystallization of the product. The use of thermophilic enzymes is preferred due to their stability and efficiency in catalyzing the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Cyclic diguanylate monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is also involved in substitution reactions where it interacts with other molecules to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclic-di-GMP (disodium) include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of Cyclic-di-GMP (disodium) include linear guanosine monophosphate and other cyclic nucleotides. These products are often used in further biochemical and structural studies to understand the signaling pathways regulated by c-Di-GMP .
Aplicaciones Científicas De Investigación
Cyclic diguanylate monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide-based signaling mechanisms and to develop new synthetic methods for cyclic nucleotides.
Biology: In prokaryotic systems, it regulates processes such as biofilm formation, motility, and virulence.
Medicine: Cyclic-di-GMP (disodium) is being explored as a potential therapeutic agent due to its ability to modulate immune responses and its role in bacterial pathogenesis.
Mecanismo De Acción
Cyclic diguanylate monophosphate exerts its effects by binding to specific receptors and enzymes within the cell. In bacteria, it binds to diguanylate cyclases and phosphodiesterases, which regulate its intracellular levels. In eukaryotic cells, it binds to the transmembrane protein STING, leading to the activation of interferon genes and the innate immune response . The molecular targets and pathways involved include the STING-TBK1-IRF3 pathway, which is crucial for the production of type I interferons during infections .
Comparación Con Compuestos Similares
Cyclic diguanylate monophosphate sodium salt is unique due to its specific role as a bacterial second messenger. Similar compounds include:
Cyclic diadenylate monophosphate (c-Di-AMP): Another bacterial second messenger involved in regulating various cellular processes.
Cyclic guanosine monophosphate-adenosine monophosphate (c-GAMP): A hybrid cyclic nucleotide that plays a role in both bacterial and eukaryotic signaling pathways.
Cyclic guanosine monophosphate (cGMP): A common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis in eukaryotic cells.
Cyclic diguanylate monophosphate sodium salt stands out due to its specific interactions with bacterial signaling proteins and its ability to modulate immune responses in eukaryotic cells .
Propiedades
Fórmula molecular |
C20H22N10Na2O14P2 |
|---|---|
Peso molecular |
734.37 |
Nombre IUPAC |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Sinónimos |
3/',5/'-Cyclic diguanylic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



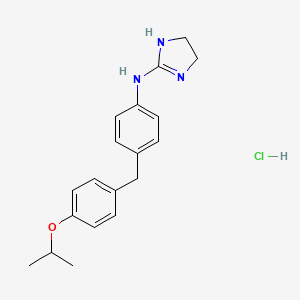
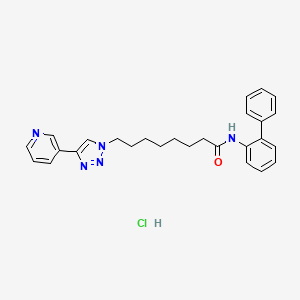
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride](/img/structure/B1150225.png)
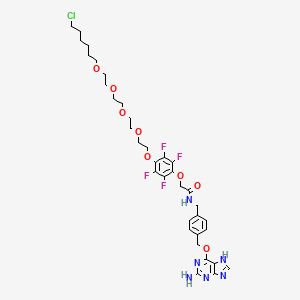
![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
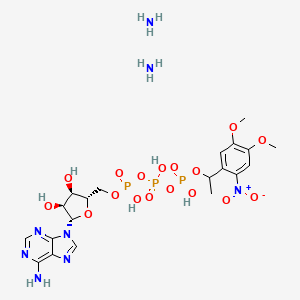
![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)
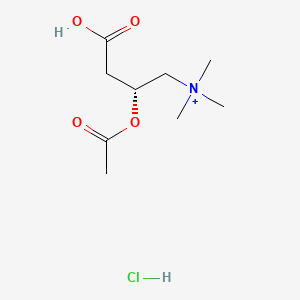
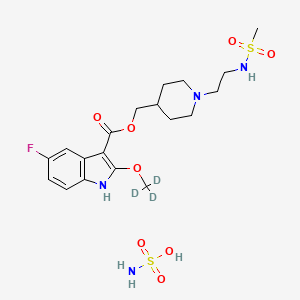
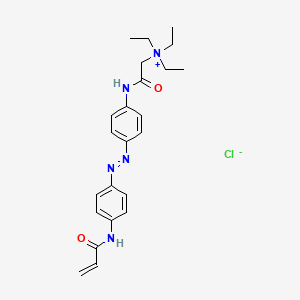
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
